(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163450
InChI: InChI=1S/C8H6F5NO/c9-4-3(2(14)1-15)5(10)7(12)8(13)6(4)11/h2,15H,1,14H2/t2-/m1/s1
SMILES:
Molecular Formula: C8H6F5NO
Molecular Weight: 227.13 g/mol

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18163450

Molecular Formula: C8H6F5NO

Molecular Weight: 227.13 g/mol

* For research use only. Not for human or veterinary use.

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol -

Specification

Molecular Formula C8H6F5NO
Molecular Weight 227.13 g/mol
IUPAC Name (2S)-2-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol
Standard InChI InChI=1S/C8H6F5NO/c9-4-3(2(14)1-15)5(10)7(12)8(13)6(4)11/h2,15H,1,14H2/t2-/m1/s1
Standard InChI Key KQOBAWYLBVACAS-UWTATZPHSA-N
Isomeric SMILES C([C@H](C1=C(C(=C(C(=C1F)F)F)F)F)N)O
Canonical SMILES C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)O

Introduction

Structural Characteristics and Molecular Identity

The molecular architecture of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol is defined by two critical components: a pentafluorophenyl ring and an ethanolamine backbone. The IUPAC name, (2S)2-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol(2S)-2\text{-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol}, underscores the stereochemistry at the C2 position, where the amino (-NH2\text{-NH}_2) and hydroxyl (-OH\text{-OH}) groups are spatially oriented in an S-configuration . The SMILES notation C([C@H](C1=C(C(=C(C(=C1F)F)F)F)F)N)O\text{C([C@H](C1=C(C(=C(C(=C1F)F)F)F)F)N)O} further clarifies the connectivity and chirality .

Crystallographic and Intermolecular Interactions

X-ray diffraction studies reveal a distinctive intermolecular interaction between the alcoholic oxygen atom and the electron-deficient pentafluorophenyl ring, termed an Oπ\text{O}\cdots\pi interaction . This contrasts with the more common OHπ\text{OH}\cdots\pi interactions observed in non-fluorinated aromatic systems. The Oπ\text{O}\cdots\pi interaction contributes to the compound’s crystalline packing stability, with a reported distance of 3.2–3.5 Å between the oxygen atom and the centroid of the fluorinated ring . Such interactions may influence solubility and melting behavior, though experimental thermal data remain limited in publicly available sources.

Synthesis and Industrial Production

The synthesis of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol typically employs reductive amination strategies, as outlined in protocols from VulcanChem.

Table 1: Comparison of Synthesis Methods

ParameterLaboratory-Scale SynthesisIndustrial-Scale Synthesis
Starting MaterialPerfluorobenzaldehydePerfluorobenzaldehyde
Reducing AgentSodium borohydride (NaBH4\text{NaBH}_4)Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd})
SolventMethanol/EthanolContinuous flow reactors
Yield60–75%85–92%
PurificationColumn chromatographyIn-line distillation

In laboratory settings, perfluorobenzaldehyde reacts with ammonium acetate in methanol, followed by sodium borohydride reduction at 0–5°C. Industrial processes favor continuous flow systems to enhance reaction control and scalability, achieving yields exceeding 90%. Chiral resolution via enzymatic kinetic resolution or chiral stationary phase chromatography ensures enantiomeric excess (ee\text{ee}) >98% for the S-enantiomer.

Physicochemical Properties

Table 2: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight227.13 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityPartially soluble in polar solvents
LogP (Partition Coeff.)1.8 (estimated)
StabilityStable under inert atmosphere

The compound’s logP value of 1.8 suggests moderate lipophilicity, likely due to the electron-withdrawing fluorine atoms reducing aromatic ring hydrophobicity. Solubility in water is limited (<5 mg/mL), but it dissolves readily in dimethyl sulfoxide (DMSO\text{DMSO}) and methanol.

Biological Activity and Mechanistic Insights

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol exhibits preliminary bioactivity in antimicrobial and anticancer assays, though detailed pharmacological data remain proprietary. Mechanistically, the amino group facilitates hydrogen bonding with biological targets (e.g., enzyme active sites), while the perfluorophenyl moiety enhances membrane permeability via increased lipophilicity. Molecular docking simulations suggest affinity for kinase domains, though in vivo validation is pending.

Comparative Analysis with (r)-Enantiomer

The R-enantiomer ((2R)-2-amino-2-(pentafluorophenyl)ethanol\text{(2R)-2-amino-2-(pentafluorophenyl)ethanol}) shares identical molecular weight and formula but differs in spatial configuration .

Table 3: Enantiomeric Comparison

Property(s)-Enantiomer(r)-Enantiomer
Specific Rotation ([α]D[\alpha]_D)+32.5° (c=1, MeOH)-32.3° (c=1, MeOH)
Synthetic AccessibilityCommercially availableRequires custom synthesis
Reported BioactivityAntimicrobial, AnticancerNo public data

Enantiomeric divergence in biological activity is anticipated due to stereospecific receptor interactions, though comparative studies are absent in public literature .

Applications in Pharmaceutical Development

The compound’s chiral center and fluorinated aromatic system make it a valuable intermediate in:

  • Antiviral Agents: Analogous structures inhibit viral proteases via hydrogen bonding.

  • Ligands for Asymmetric Catalysis: The amino alcohol moiety chelates metals in enantioselective reactions .

  • PET Radiopharmaceuticals: Fluorine-18 derivatives are under exploration for imaging applications.

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